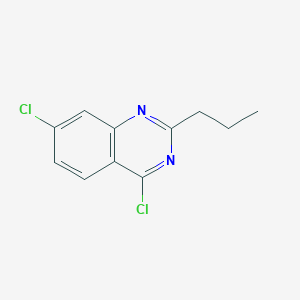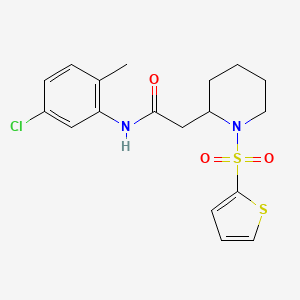![molecular formula C27H31N5O3 B2499626 2-benzyl-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1242994-26-8](/img/structure/B2499626.png)
2-benzyl-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-benzyl-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide" is a complex organic molecule that likely belongs to the class of triazoloquinazolines. This class of compounds has been studied for various biological activities, including antihypertensive effects. The structure suggests the presence of multiple functional groups, such as a triazolone ring fused to a quinazoline moiety, a carboxamide group, and various alkyl substituents, which could contribute to its chemical and biological properties.
Synthesis Analysis
The synthesis of triazoloquinazoline derivatives typically involves the cyclocondensation of an amino-substituted quinazolinone with one-carbon donors. For instance, a series of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones were synthesized from 3-amino-2-benzylamino-3H-quinazolin-4-one, which in turn was prepared from methyl anthranilate using a novel route . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, possibly involving the use of cyclopentyl and 3-methylbutyl substituents in the condensation process.
Molecular Structure Analysis
The molecular structure of triazoloquinazolines is characterized by a fused triazole and quinazoline ring system. The presence of a 1,5-dioxo group indicates oxidation at specific positions on the triazolone ring. The benzyl and cyclopentyl groups are likely attached to the quinazoline core, while the 3-methylbutyl substituent may be linked to the triazole ring. The carboxamide moiety at the 8-position suggests a potential site for further chemical modification or interaction with biological targets.
Chemical Reactions Analysis
Triazoloquinazolines can undergo various chemical reactions, particularly at reactive sites such as lactam groups. For example, a novel 2-(methylthio)benzo(g)(1,2,4)triazolo(1,5-a)quinazolin-5(4H)-one was synthesized and further transformed to yield a variety of heterocyclic derivatives . The inherent lactam group in these molecules can be chemically modified, indicating that the compound may also be amenable to such transformations, potentially leading to a diverse array of derivatives with varied biological activities.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not provided, related triazoloquinazoline compounds typically exhibit significant antihypertensive activity . The physical properties such as solubility, melting point, and stability would depend on the functional groups present and their arrangement in the molecule. Chemical properties like reactivity and the potential for further derivatization would be influenced by the presence of the lactam group and other reactive sites within the molecule. Characterization techniques such as NMR, IR, and mass spectrometry are commonly used to confirm the structure of such compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
Research on related compounds often focuses on developing new synthetic methods for heterocyclic compounds, including triazoloquinazolines, due to their potential biological activities. For example, studies have described the synthesis of various heterocyclic compounds through reactions involving anthranilamide and isocyanates, leading to the formation of oxazoloquinazolinones and oxazinoquinazolinones. These methods provide a foundation for the synthesis of complex molecules, potentially including the compound (Chern et al., 1988).
Biological Activities and Applications
Heterocyclic compounds such as triazoloquinazolines have been explored for various biological activities, which might hint at the applications of the specific compound mentioned:
Antibacterial and Antifungal Properties
Novel triazoloquinazoline derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, showing potential as antimicrobial agents against a range of pathogens (Zeydi et al., 2017). This indicates the potential use of similar compounds in developing new antimicrobial drugs.
Analgesic Activity
Some new pyrazoles and triazoles bearing a quinazoline moiety have been prepared and screened for their analgesic activity, revealing the potential of these compounds in pain management (Saad et al., 2011).
Antioxidant and Antibacterial Agents
The design and synthesis of novel benzothiazole-based triazoloquinazoline derivatives have been reported, with some compounds showing significant antioxidant and antibacterial activities, suggesting their usefulness in treating oxidative stress-related diseases and infections (Gadhave & Kuchekar, 2020).
Wirkmechanismus
The mechanism of action of 1,2,4-triazole-containing compounds is often related to their ability to bind in the biological system with a variety of enzymes and receptors . This allows them to show versatile biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Zukünftige Richtungen
The future directions for research on 1,2,4-triazole-containing compounds could include the development of new synthesis methods and the exploration of their potential pharmacological activities . Given their versatile biological activities, these compounds could be used in the development of new drugs for a variety of conditions .
Eigenschaften
IUPAC Name |
2-benzyl-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O3/c1-18(2)14-15-30-25(34)22-13-12-20(24(33)28-21-10-6-7-11-21)16-23(22)32-26(30)29-31(27(32)35)17-19-8-4-3-5-9-19/h3-5,8-9,12-13,16,18,21H,6-7,10-11,14-15,17H2,1-2H3,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUWQDVPGLICAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN(C4=O)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-methyl-7-phenyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2499545.png)
![3-(Dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]propanamide;hydrochloride](/img/structure/B2499547.png)
![(1-(3-phenylpropyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2499548.png)
![9H-fluoren-9-ylmethyl N-[(2S)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate](/img/no-structure.png)

![2-Bromo-5,6,8,9-tetrahydro-imidazo[1,2-a][1,4]diazepine-7-carboxylic acid tert-butyl ester](/img/structure/B2499552.png)
![2-[[3-(3,4-Dimethoxyphenyl)-2-oxo-1-benzopyran-7-yl]oxy]acetamide](/img/structure/B2499555.png)

![N-(1-cyanocycloheptyl)-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]acetamide](/img/structure/B2499560.png)
![2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2499561.png)
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2499562.png)
![N-(5-chloro-2-methylphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2499564.png)
